molecular formula C9H7ClN2O B8665893 1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one

1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one

Cat. No.: B8665893
M. Wt: 194.62 g/mol
InChI Key: FUHNDRLEPICKFP-UHFFFAOYSA-N
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Description

1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one is a chemical compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a chloro substituent on the pyrrolo[3,2-b]pyridine ring and an ethanone group

Preparation Methods

The synthesis of 1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1H-pyrrolo[3,2-b]pyridine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro substituent on the pyrrolo[3,2-b]pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: This compound is studied for its potential biological activities, including its ability to interact with specific enzymes or receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Its ability to inhibit certain biological pathways makes it a promising candidate for further investigation.

    Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For example, it may inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one can be compared with other similar compounds, such as:

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities. the presence of different substituents can affect their potency and selectivity.

    Pyrrolopyrazine derivatives: These compounds have a similar core structure but differ in their substituents and overall chemical properties.

The uniqueness of this compound lies in its specific chemical structure and the presence of the chloro substituent, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

1-(3-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone

InChI

InChI=1S/C9H7ClN2O/c1-5(13)7-2-3-8-9(12-7)6(10)4-11-8/h2-4,11H,1H3

InChI Key

FUHNDRLEPICKFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=C1)NC=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution 1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone (517.0 mg, 3.23 mmol) in anhydrous DMF (5.0 mL) at 0° C. was added a solution of NCS (462.0 mg, 3.39 mmol) dissolved in anhydrous DMF (10 mL). The reaction mixture was stirred at 0° C. for 1 h and then at RT for 18 h. The reaction mixture was diluted with EtOAc, and the organic layer was washed with sat'd. aq. NaHCO3 solution, water and brine, dried (Na2SO4), filtered and concentrated in vacuo. The crude residue was purified by SiO2 chromatography eluting with EtOAc/heptane. Recovered product was crystallized from DCM to afford 600 mg (95.5%) of 1-(3-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone as a white solid: 1H NMR (400 MHz, DMSO-d6) δ 11.96 (br s, 1H), 8.01 (d, J=2.9 Hz, 1H), 7.96 (d, J=8.6 Hz, 1H), 7.88 (d, J=8.6 Hz, 1H), 2.71 (s, 3H); MS (ESI) m/z: 195.2 [M+1]+.
Quantity
517 mg
Type
reactant
Reaction Step One
Name
Quantity
462 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone (2.80 g, 17.48 mmol) in anhydrous DMF (27 mL) at 0° C. was added a solution of N-chlorosuccinimide (2.50 g, 18.36 mmol) dissolved in anhydrous DMF (54 mL). The reaction mixture was stirred at 0° C. for 1 h and then at RT for 18 h. The reaction mixture was diluted with EtOAc, and the organic layer was washed with sat'd. aq. NaHCO3 solution, water and brine, dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude residue was purified by SiO2 chromatography eluting with EtOAc/heptane. Trituration with DCM/heptane afforded 3.35 g (98.59%) of 1-(3-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone as a white solid. 1H NMR (400 MHz, DMSO) δ 11.96 (br s, 1H), 8.01 (d, J=2.9 Hz, 1H), 7.96 (d, J=8.6 Hz, 1H), 7.88 (d, J=8.6 Hz, 1H), 2.71 (s, 3H); MS (ESI) m/z: 195.2 [M+1]+.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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